2-Fluoro-6-(p-tolyl)pyridine 2-Fluoro-6-(p-tolyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1245646-59-6
VCID: VC13495672
InChI: InChI=1S/C12H10FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)C2=NC(=CC=C2)F
Molecular Formula: C12H10FN
Molecular Weight: 187.21 g/mol

2-Fluoro-6-(p-tolyl)pyridine

CAS No.: 1245646-59-6

Cat. No.: VC13495672

Molecular Formula: C12H10FN

Molecular Weight: 187.21 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-(p-tolyl)pyridine - 1245646-59-6

Specification

CAS No. 1245646-59-6
Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
IUPAC Name 2-fluoro-6-(4-methylphenyl)pyridine
Standard InChI InChI=1S/C12H10FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3
Standard InChI Key HXQJIZMCDAUPCA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=CC=C2)F
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=CC=C2)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with fluorine at position 2 and a p-tolyl group (-C6_6H4_4-CH3_3) at position 6. The fluorine atom introduces electronegativity, enhancing reactivity in cross-coupling reactions, while the p-tolyl group contributes steric bulk and aromatic stability. Computational studies suggest that the fluorine’s inductive effect lowers the electron density of the pyridine ring, facilitating nucleophilic substitutions at adjacent positions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H10FN\text{C}_{12}\text{H}_{10}\text{FN}
Molecular Weight187.21 g/mol
CAS Number1245646-59-6
Density0.99 g/mL (estimated)
Boiling Point170–180 °C (20 mmHg)

Synthesis and Industrial Production

Fluorination Techniques

The primary synthesis route involves liquid-phase fluorination of chlorinated precursors. For example, 2-chloro-6-(trichloromethyl)pyridine undergoes reaction with anhydrous hydrogen fluoride (HF) at 170–190 °C under 20–30 kg/cm² pressure . This exothermic process requires precise temperature control to avoid side reactions such as ring degradation. Gas chromatography (GC) monitoring ensures >99% purity, with yields exceeding 80% .

Process Optimization

A patent by WO2015151116A2 highlights a scalable method where HF is introduced continuously over 20 hours, followed by an 8-hour holding period to maximize conversion . Hydrochloric acid byproducts are vented and scrubbed, while unreacted intermediates (e.g., chlorofluoro pyridines) are recycled, reducing waste . This approach aligns with green chemistry principles, minimizing solvent use and improving cost efficiency.

Table 2: Comparative Synthesis Conditions

ParameterVulcanchem MethodPatent Method
Temperature170 °C190 ± 10 °C
Pressure20 kg/cm²20–30 kg/cm²
Reaction TimeNot specified28 hours (20 + 8)
Yield>80%80.2%

Industrial and Materials Science Applications

Catalysis and Ligand Design

The p-tolyl group’s electron-donating properties make the compound a candidate for transition-metal catalysis. For example, palladium complexes incorporating fluorinated pyridines show enhanced activity in Suzuki-Miyaura couplings .

Electronic Materials

Research Gaps and Future Directions

Biological Mechanism Elucidation

Despite promising binding affinities, the exact biological targets of 2-fluoro-6-(p-tolyl)pyridine remain uncharacterized. High-resolution crystallography, akin to studies on 60c , could map its interactions with tubulin or kinases.

Scalability Challenges

While current methods achieve high yields, HF’s corrosive nature poses safety risks. Alternatives like KF or ionic liquids should be explored for large-scale production.

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